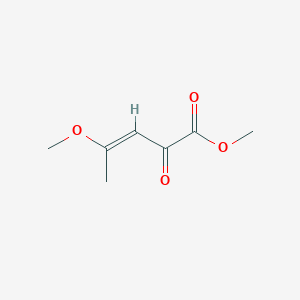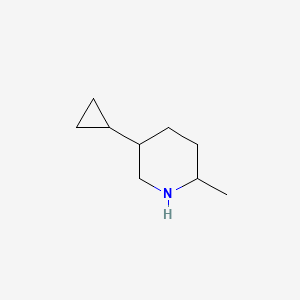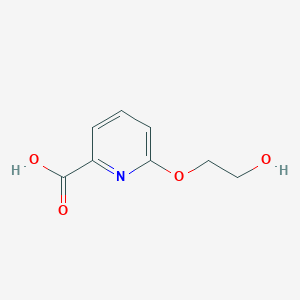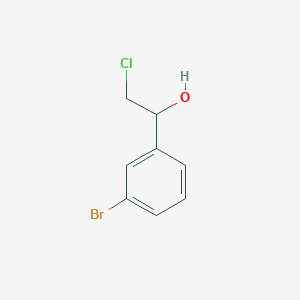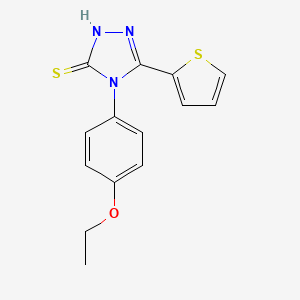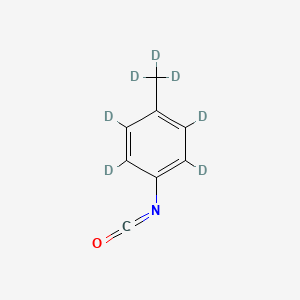
(2-Chloropyridin-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloropyridin-3-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of pyridine, featuring a chlorine atom at the second position and a methanesulfonyl chloride group at the third position. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)methanesulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloropyridin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Sulfonic Acids: Produced by hydrolysis of the sulfonyl chloride group.
Applications De Recherche Scientifique
(2-Chloropyridin-3-yl)methanesulfonyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways.
Material Science: Utilized in the preparation of functional materials with specific properties.
Industrial Chemistry: Acts as a building block for the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Chloropyridin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates in coupling reactions. The sulfonyl chloride group is highly reactive, allowing for the formation of sulfonamide and sulfonate esters. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromopyridin-3-yl)methanesulfonyl chloride
- (2-Iodopyridin-3-yl)methanesulfonyl chloride
- (2-Fluoropyridin-3-yl)methanesulfonyl chloride
Uniqueness
Compared to its analogs, (2-Chloropyridin-3-yl)methanesulfonyl chloride offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations. Its chlorine atom provides a good leaving group for substitution reactions, while the methanesulfonyl chloride group enhances its reactivity in coupling and other synthetic processes.
Propriétés
Formule moléculaire |
C6H5Cl2NO2S |
|---|---|
Poids moléculaire |
226.08 g/mol |
Nom IUPAC |
(2-chloropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2 |
Clé InChI |
IOIXPABKOACZPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)
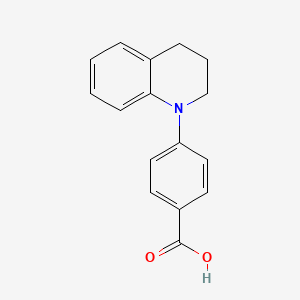
![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)


![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)
